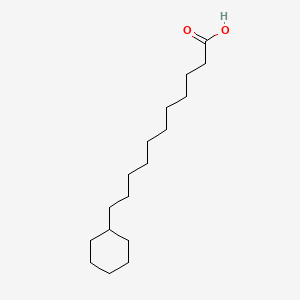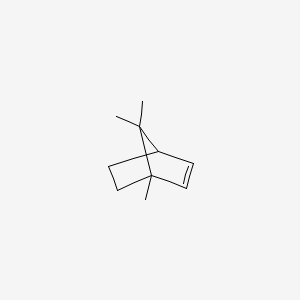
Bornylene
Vue d'ensemble
Description
Bornylene is a natural product found in Thymus eigii, Bupleurum fruticosum, and Rhanterium epapposum with data available.
Applications De Recherche Scientifique
Gas Phase Retro-Diels-Alder Reaction of Bornylene : this compound undergoes a retro-Diels-Alder reaction at elevated temperatures in the gas phase, leading to the formation of ethylene and 1,5,5-trimethylcyclopentadiene. This reaction is important for understanding the pyrolytic reactions of bornyl and isobornyl halides and esters (Herndon & Manion, 1968).
Synthesis of this compound : this compound can be synthesized from α-pinene, β-pinene, and camphene. The optimal reaction temperatures for synthesizing bornyl chloride, a precursor to this compound, vary based on the starting material. This synthesis is critical for producing this compound for various applications (Cheng Jian et al., 2009).
Characterization of Epoxides from this compound : Epoxides from this compound have been synthesized and characterized. The study provides details on the optimal reaction conditions and the purity of the resulting epoxides, which are significant for applications in organic chemistry (Zhuo Xiang, 2012).
This compound-sulfur Dioxide Polysulfone Resin : This resin was synthesized using this compound and sulfur dioxide. The study discusses the effects of operating conditions on the yield of the copolymer and its structural characterization. Such research is vital for the development of new materials with specific properties (Luo Jin-yue, 2011).
Propriétés
Numéro CAS |
464-17-5 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
1,7,7-trimethylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3 |
Clé InChI |
KUKRLSJNTMLPPK-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C=C2)C)C |
SMILES canonique |
CC1(C2CCC1(C=C2)C)C |
Autres numéros CAS |
464-17-5 |
Synonymes |
1,7,7-trimethylbicyclo(2.2.1)hept-2-ene 2-bornene bornylene |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




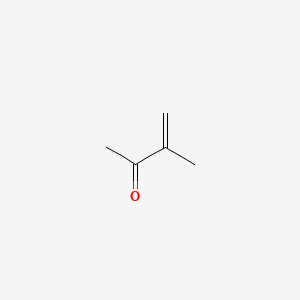

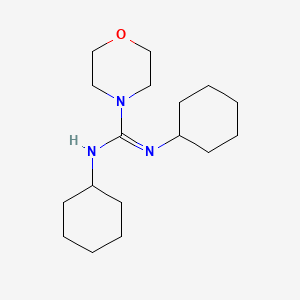
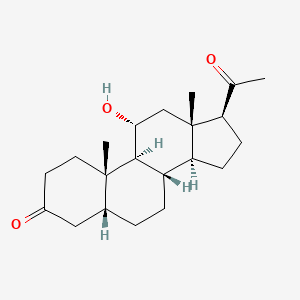
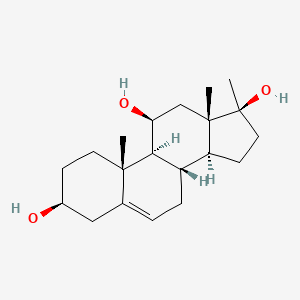
![5,7-dichloroquinolin-8-ol;(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1203186.png)
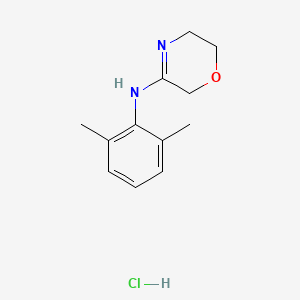
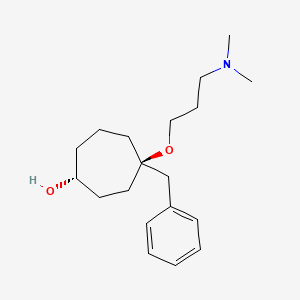
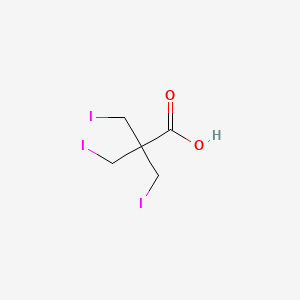
![Decasodium;[(2R,3R,4S,5S)-1-oxo-1-[3-[[(2R,3R,4S,5S)-2,3,4,5,6-pentasulfonatooxyhexanoyl]amino]propylamino]-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1203190.png)
